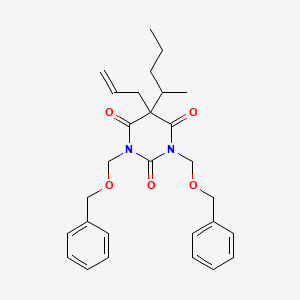
5-Allyl-1,3-bis((benzyloxy)methyl)-5-(1-methylbutyl)barbituric acid
Cat. No. B8712430
Key on ui cas rn:
31164-83-7
M. Wt: 478.6 g/mol
InChI Key: OWXYSYOQOLUBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04249005
Procedure details


Sodium secobarbital (25.5 g.) was dissolved in 250 ml of hot dimethylformamide. The solution was vigorously stirred and allowed to cool to room temperature to provide a fine suspension. To the suspension was added chloromethyl benzyl ether (16.5 g.) over a period of 10 minutes. The reaction mixture was stirred overnight and poured into 500 ml of ice water; the mixture was stirred for 1 hour and was extracted into methylene chloride. The methylene chloride solution was dried and the methylene chloride evaporated under reduced pressure to yield an oil. This crude oil was adsorbed on 60-200 mesh silica gel; elution with a solvent mixture containing 1 part of ethyl acetate and 20 parts of benzene (by volume) provided pure 1,3-dibenzyloxymethyl-5-allyl-5-(2-pentyl) barbituric acid.
Name
Sodium secobarbital
Quantity
25.5 g
Type
reactant
Reaction Step One



[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH:4]([C:6]1([CH2:15][CH:16]=[CH2:17])[C:13](=[O:14])[N-:12][C:10](=[O:11])[NH:9][C:7]1=[O:8])[CH3:5].[Na+].[CH2:19]([O:26][CH2:27]Cl)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CN(C)C=O>[CH2:19]([O:26][CH2:27][N:9]1[C:7](=[O:8])[C:6]([CH2:15][CH:16]=[CH2:17])([CH:4]([CH2:3][CH2:2][CH3:1])[CH3:5])[C:13](=[O:14])[N:12]([CH2:27][O:26][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:10]1=[O:11])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
Sodium secobarbital
|
|
Quantity
|
25.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC=C.[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
16.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OCCl
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was vigorously stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a fine suspension
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted into methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The methylene chloride solution was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methylene chloride evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil
|
WASH
|
Type
|
WASH
|
|
Details
|
elution with a solvent mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 1 part of ethyl acetate and 20 parts of benzene (by volume)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OCN1C(=O)N(C(=O)C(C1=O)(C(C)CCC)CC=C)COCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
